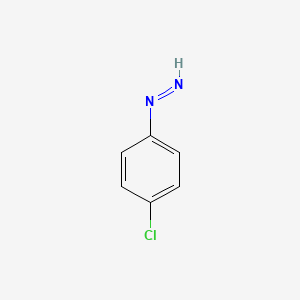
(4-Chlorophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diazene can be synthesized through a diazotization reaction. The process involves the following steps:
Diazotization: 4-chloroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (5-10°C) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline or another aromatic amine to form 4-chlorophenyldiazene.
Industrial Production Methods: In industrial settings, the synthesis of 4-chlorophenyldiazene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反应分析
Types of Reactions: (4-Chlorophenyl)diazene undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-chloroaniline using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: It can be oxidized to form 4-chloronitrobenzene using oxidizing agents like potassium permanganate.
Substitution: The chlorine atom in 4-chlorophenyldiazene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-chloroaniline.
Oxidation: 4-chloronitrobenzene.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
科学研究应用
(4-Chlorophenyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a probe in studying the interactions between proteins and small molecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 4-chlorophenyldiazene involves its ability to undergo reversible isomerization between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The compound can interact with specific molecular targets, altering their conformation and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve changes in the electronic structure of the compound .
相似化合物的比较
- 4-Chlorophenylacetic acid
- 4-Methoxyphenylacetic acid
- 4-Fluorophenylacetic acid
- 2-Chlorophenylacetic acid
Comparison: (4-Chlorophenyl)diazene is unique due to its diazene group, which imparts distinct chemical properties compared to other similar compounds. While 4-chlorophenylacetic acid and its derivatives are primarily used in the synthesis of pharmaceuticals and agrochemicals, 4-chlorophenyldiazene’s applications are more diverse, spanning chemistry, biology, and industry .
属性
CAS 编号 |
159617-65-9 |
|---|---|
分子式 |
C6H5ClN2 |
分子量 |
140.57 g/mol |
IUPAC 名称 |
(4-chlorophenyl)diazene |
InChI |
InChI=1S/C6H5ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,8H |
InChI 键 |
WTVODLJOVVVSCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=N)Cl |
规范 SMILES |
C1=CC(=CC=C1N=N)Cl |
同义词 |
4-chlorophenyldiazene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















